![molecular formula C18H13N3O3S B2867858 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-nitrobenzamide CAS No. 378200-05-6](/img/structure/B2867858.png)
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-nitrobenzamide” is a complex organic compound. It contains a naphtho[1,2-d]thiazole ring, which is a polycyclic aromatic system with a nitrogen and a sulfur atom. The compound also has a nitro group (-NO2) and an amide group (-CONH2), which are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the naphtho[1,2-d]thiazole ring, the nitro group, and the amide group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its functional groups. The nitro group could potentially be reduced to an amino group, and the amide group could participate in various reactions typical for amides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the nitro and amide groups could affect its solubility, acidity/basicity, and reactivity .Applications De Recherche Scientifique
Antibacterial Activity
The synthesis and evaluation of various derivatives, including those related to the structure of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-nitrobenzamide, have shown significant antibacterial properties. For example, compounds synthesized with similar structural motifs have demonstrated potent activity against bacterial strains such as Proteus vulgaris, with low minimum inhibitory concentration (MIC) values, suggesting their potential as effective antibacterial agents (Ravichandiran et al., 2015).
Antifungal and Cytotoxicity Evaluation
Thiazole derivatives have been evaluated for their antifungal activity and cytotoxicity, showing promising results against various fungal strains including Cryptococcus neoformans. This indicates the potential use of this compound derivatives in antifungal therapies (Jalilian et al., 2003).
Anticancer Activity
The structural motif of thiazole and nitrobenzamide has been explored for its anticancer activity. Compounds with similar structures have shown significant cytotoxic activity against various cancer cell lines, including breast, cervical, and ovarian cancer cells. These findings suggest the potential for developing this compound and its derivatives as anticancer agents (Pasinszki et al., 2018).
Antitubercular Agents
The synthesis and biological evaluation of thiazolidinone derivatives, including those structurally related to this compound, have been reported to exhibit antitubercular activity. This underscores their potential application in the treatment of tuberculosis (Samadhiya et al., 2014).
Orientations Futures
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities . They have been associated with antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Mode of Action
It’s worth noting that thiazole derivatives have been reported to affect mycobacterium tuberculosis energetics . This suggests that the compound might interact with its targets, leading to changes in the energy metabolism of the bacteria.
Biochemical Pathways
Given the reported effects on mycobacterium tuberculosis energetics , it can be inferred that the compound may influence pathways related to energy production and utilization in the bacteria.
Result of Action
Given the reported effects on mycobacterium tuberculosis energetics , it can be inferred that the compound may lead to changes in the energy metabolism of the bacteria, potentially disrupting their growth and survival.
Propriétés
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c22-17(13-7-3-4-8-14(13)21(23)24)20-18-19-16-12-6-2-1-5-11(12)9-10-15(16)25-18/h1-8H,9-10H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYLUBXLUYMNJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
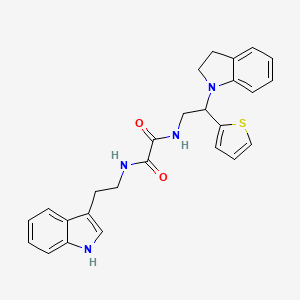
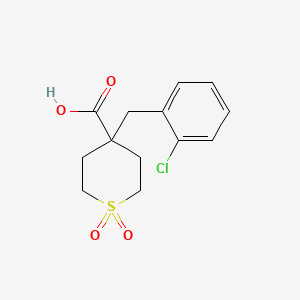
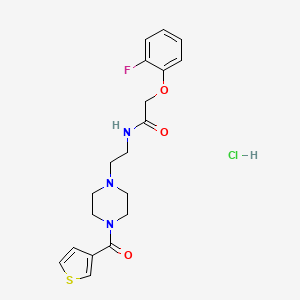
![1-benzyl-N-[(4-chlorophenyl)methyl]piperidin-4-amine](/img/structure/B2867780.png)


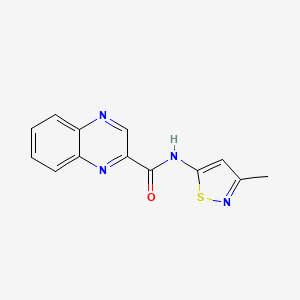

![4-[(4-Nitrophenyl)sulfanyl]phenylboronic acid](/img/structure/B2867788.png)
![7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2867790.png)
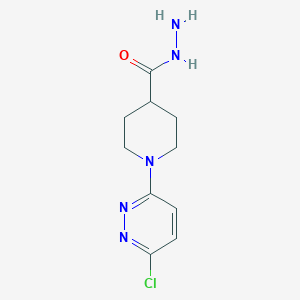
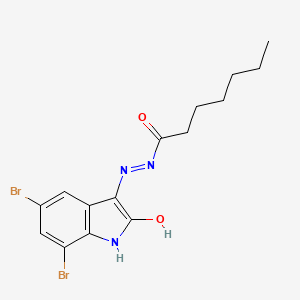
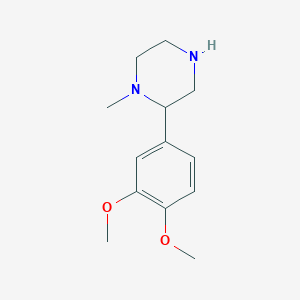
![2-(4-chlorophenoxy)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2867798.png)
